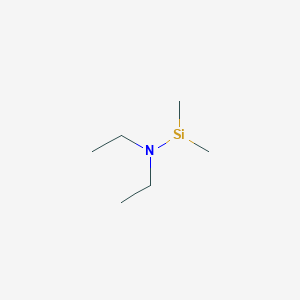

Dimethylsilyldiethylamine

Description

The exact mass of the compound Dimethylsilyldiethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethylsilyldiethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylsilyldiethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C6H16NSi/c1-5-7(6-2)8(3)4/h5-6H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTGAVILDBXARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884630 | |

| Record name | Silanamine, N,N-diethyl-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13686-66-3 | |

| Record name | Silanamine, N,N-diethyl-1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, N,N-diethyl-1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, N,N-diethyl-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-1,1-dimethylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of Dimethylsilyldiethylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Dimethylsilyldiethylamine, a versatile organosilicon compound with significant applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. The guide details the prevalent synthetic methodology, including a step-by-step experimental protocol, an analysis of the reaction mechanism, and a discussion of potential side reactions. Furthermore, it outlines the key characterization techniques and expected analytical data, along with critical safety and handling procedures.

Introduction and Significance

Dimethylsilyldiethylamine, systematically known as N,N-diethyl-1,1-dimethylsilanamine, is an organosilicon compound featuring a dimethylsilyl group bonded to a diethylamino moiety. Its unique chemical structure imparts valuable properties, making it a significant reagent and intermediate in various chemical transformations. Primarily, it serves as a precursor for the introduction of the dimethylsilyl group in the synthesis of more complex molecules. In materials science, it finds application as a surface modifying agent and in the preparation of silicon-containing polymers and thin films. The diethylamino group can act as a leaving group in certain reactions, facilitating the formation of new silicon-carbon or silicon-oxygen bonds.

Core Synthesis Methodology

The most common and industrially viable method for the synthesis of Dimethylsilyldiethylamine is the nucleophilic substitution reaction between chlorodimethylsilane and diethylamine. This reaction is typically carried out in the presence of a tertiary amine, such as triethylamine, which acts as a hydrogen chloride (HCl) scavenger, or by using an excess of diethylamine to serve the same purpose.

Reaction Mechanism

The underlying mechanism is a classical nucleophilic substitution at the silicon center. The nitrogen atom of diethylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic silicon atom of chlorodimethylsilane. The chloride ion, being a good leaving group, is displaced. The concurrently formed hydrogen chloride is neutralized by the amine base (either the excess diethylamine or an added tertiary amine like triethylamine) to form the corresponding ammonium chloride salt, which precipitates from the reaction mixture. This acid-base reaction drives the equilibrium towards the formation of the desired product.

Diagram of the Synthesis Workflow

Caption: A schematic representation of the synthesis and purification process for Dimethylsilyldiethylamine.

Potential Side Reactions and Impurities

While the primary reaction is generally efficient, several side reactions can occur, leading to the formation of impurities. These include:

-

Hydrolysis: Chlorodimethylsilane and Dimethylsilyldiethylamine are both sensitive to moisture.[1] Any presence of water in the reactants or solvent can lead to the hydrolysis of the starting material to form silanols, which can then condense to form disiloxanes. The product itself can hydrolyze to form diethylamine and dimethylsilanol, which can also condense.

-

Over-reaction: If dichlorodimethylsilane is present as an impurity in the starting chlorodimethylsilane, it can react with two equivalents of diethylamine to form bis(diethylamino)dimethylsilane.

-

Amine Exchange: Although less common under typical reaction conditions, redistribution reactions can occur at elevated temperatures, leading to a mixture of aminosilanes.

The primary non-volatile impurity is the ammonium chloride salt, which is largely removed by filtration. Volatile impurities may include unreacted starting materials and byproducts from side reactions, which are typically separated during fractional distillation.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of Dimethylsilyldiethylamine. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Materials and Equipment:

-

Chlorodimethylsilane

-

Diethylamine

-

Triethylamine (optional, if not using excess diethylamine)

-

Anhydrous diethyl ether or hexane (as solvent)

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Inert gas inlet/outlet

-

Ice bath

-

Filtration apparatus (e.g., Schlenk filter or cannula filtration setup)

-

Distillation apparatus (fractional distillation setup is recommended for high purity)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with an inert gas outlet, and an inert gas inlet. Place the flask in an ice bath.

-

Charging the Reactor: Charge the flask with diethylamine (2.2 equivalents) and anhydrous diethyl ether. If using a separate HCl scavenger, use 1.1 equivalents of diethylamine and 1.1 equivalents of triethylamine.

-

Addition of Chlorodimethylsilane: Slowly add chlorodimethylsilane (1.0 equivalent) to the stirred amine solution via the dropping funnel. Maintain the reaction temperature between 0 and 10 °C during the addition to control the exothermic reaction. A white precipitate of diethylammonium chloride (or triethylammonium chloride) will form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure complete reaction.

-

Work-up and Isolation:

-

Filtration: Separate the precipitated ammonium salt by filtration under an inert atmosphere. Wash the salt cake with a small amount of anhydrous diethyl ether to recover any entrained product.

-

Solvent Removal: Combine the filtrate and the washings. Remove the solvent by distillation at atmospheric pressure.

-

-

Purification:

Characterization of Dimethylsilyldiethylamine

The identity and purity of the synthesized Dimethylsilyldiethylamine can be confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₇NSi |

| Molecular Weight | 131.29 g/mol |

| Boiling Point | 109-112 °C |

| Density | ~0.75 g/cm³ |

| Refractive Index | ~1.408 |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the Si-CH₃ protons, a quartet for the N-CH₂ protons, and a triplet for the N-CH₂-CH₃ protons. The Si-H proton will appear as a septet due to coupling with the methyl protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit distinct signals for the silicon-bound methyl carbons and the two different carbons of the ethyl groups. A published spectrum shows peaks at approximately -1.2 ppm (Si-CH₃), 14.9 ppm (CH₃ of ethyl), and 41.7 ppm (CH₂ of ethyl) in CDCl₃.[4]

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations around 2800-3000 cm⁻¹. A strong Si-H stretch is expected around 2100 cm⁻¹. The Si-C and C-N stretching vibrations will also be present in the fingerprint region.

Safety and Handling

Dimethylsilyldiethylamine and its precursors require careful handling due to their hazardous nature.

-

Chlorodimethylsilane: Is a highly flammable, corrosive, and moisture-sensitive liquid.[5][6] It reacts with water to release flammable hydrogen gas and corrosive hydrogen chloride.[6] It can cause severe burns to the skin and eyes.[5]

-

Diethylamine: Is a flammable and corrosive liquid with a strong ammoniacal odor. It can cause severe skin and eye irritation.

-

Dimethylsilyldiethylamine: Is a flammable liquid and is irritating to the eyes, respiratory system, and skin. It is also moisture-sensitive and will react with water.[7]

Handling Precautions:

-

Always work in a well-ventilated fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[5][7]

-

Handle under an inert atmosphere (nitrogen or argon) to prevent contact with moisture.[5]

-

Ground all equipment to prevent static discharge.[6]

-

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

Conclusion

The synthesis of Dimethylsilyldiethylamine via the reaction of chlorodimethylsilane and diethylamine is a well-established and efficient method. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving high yields and purity. The purification by fractional distillation is effective in removing volatile impurities. Proper characterization using spectroscopic techniques is essential to confirm the identity and purity of the final product. Adherence to strict safety protocols is paramount when handling the hazardous materials involved in this synthesis. This guide provides the necessary technical details for the successful and safe preparation of this important organosilicon reagent.

References

-

Gelest, Inc. (2014, November 24). Safety Data Sheet: (N,N-DIMETHYLAMINO)DIMETHYLSILANE, 95%. Retrieved from [Link]

- Benchchem. (2025). Application Notes and Protocols: (N,N-Dimethylamino)triethylsilane in Organic Synthesis.

- Fisher Scientific. (2010, August 31). Safety Data Sheet.

- Spectrum Chemical. (2019, February 20). Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- CN1175580A - Process for preparing N, N -dimethylamino pentamethyl disilane. (1998). Google Patents.

- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet.

- Sigma-Aldrich. (2025, October 7). Safety Data Sheet.

- Organic Syntheses Procedure. (n.d.). Retrieved from a relevant Organic Syntheses procedure.

- CN113797568A - Synthesis device and synthesis method of electronic grade tri (dimethylamino) silane. (2021). Google Patents.

- Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis. (n.d.). RSC Publishing.

- Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from a relevant Chemistry LibreTexts chapter.

- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.).

- US9701695B1 - Synthesis methods for amino(halo)silanes. (2017). Google Patents.

- CN103172653A - Preparation method of tri(dimethylamino) silicane. (2013). Google Patents.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved from [Link]

-

Science.gov. (n.d.). nucleophilic substitution reaction: Topics. Retrieved from [Link]

-

European Patent Office. (2004, July 7). EP 0879821 B1 - Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities. Retrieved from [Link]

-

SpectraBase. (n.d.). DIETHYLAMINO-DIMETHYLSILAN - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Los Alamos National Laboratory. (n.d.). Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese-Catalyzed Si–N Dehydrocoupling.

- JP4031445B2 - Aminosilane production method. (2007). Google Patents.

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

- ResearchGate. (2025, August 8). A novel route to chlorodimethylsilane.

-

ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

-

National Institutes of Health. (2021, September 17). Direct Access to α‐Aminosilanes Enabled by Visible‐Light‐Mediated Multicomponent Radical Cross‐Coupling. Retrieved from [Link]

- ResearchGate. (n.d.). Different approaches towards α‐aminosilanes and reaction design.

-

Organic Chemistry Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]

- CN108084219B - Synthesis method of bis (diethylamino) silane. (2020). Google Patents.

-

Bewickchemistry. (2021, March 2). Nucleophilic Substitution with amines [Video]. YouTube. Retrieved from [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Cyanoethyl(diethylamino)dimethylsilane. Retrieved from a relevant Benchchem technical guide.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

-

SpectraBase. (n.d.). 1,2-Bis[(dimethylamino)dimethylsilyl]ethane - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of dimethylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of N,N'- bis-(4-trimellitimidophenoxy) dimethylsilane ( 5 ). Retrieved from [Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. Purification [chem.rochester.edu]

- 3. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Dimethylsilyldiethylamine CAS number 13686-66-3

An In-Depth Technical Guide to Dimethylsilyldiethylamine (CAS 13686-66-3) for Advanced Research and Development

Introduction

Dimethylsilyldiethylamine, registered under CAS number 13686-66-3, is a specialized aminosilane reagent. It serves as a potent and selective silylating agent, primarily utilized for the introduction of the dimethylsilyl (-SiHMe₂) functional group. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its properties, synthesis, mechanism of action, and key applications, with a strong emphasis on safety and handling protocols. Its high reactivity, particularly its sensitivity to moisture, dictates the stringent handling procedures required for its successful application in complex synthetic pathways.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Dimethylsilyldiethylamine is fundamental to its safe handling, storage, and application in experimental design. Key data is summarized below.

| Property | Value | Reference |

| CAS Number | 13686-66-3 | [1][2][3] |

| Molecular Formula | C₆H₁₇NSi | [2] |

| Molecular Weight | 131.29 g/mol | [2] |

| Boiling Point | 109-112 °C at 760 mmHg | [1][2][3] |

| Density | 0.8 g/cm³ | [1][2][4] |

| Refractive Index (n²⁰/D) | 1.4080 - 1.4087 | [1][2][3] |

| Flash Point | < -5 °C | [1][2] |

| Solubility | Soluble in common aprotic organic solvents. | [1][2][5] |

| Moisture Sensitivity | Highly sensitive; reacts rapidly with water, moisture, and protic solvents. | [1][2] |

Synthesis and Mechanism of Action

Laboratory-Scale Synthesis

Dimethylsilyldiethylamine is typically prepared through the reaction of chlorodimethylsilane with diethylamine.[1] The reaction is generally carried out in an inert solvent, such as diethyl ether, and in the presence of a tertiary amine base like triethylamine. The base serves to neutralize the hydrochloric acid byproduct, forming a salt that precipitates out of the reaction mixture.

Causality of Experimental Choices:

-

Inert Atmosphere: The high hydrolytic sensitivity of both the starting material (chlorodimethylsilane) and the product necessitates the use of an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[1][2]

-

Base: Triethylamine is used as an acid scavenger. Its hydrochloride salt is largely insoluble in ether, facilitating its removal by simple filtration.

-

Solvent: Aprotic solvents like ether are required to prevent reaction with the silylating agent.

The general synthetic scheme is as follows: ClMe₂SiH + 2 Et₂NH → Et₂N-SiHMe₂ + [Et₂NH₂]⁺Cl⁻

Mechanism of Silylation

The primary function of Dimethylsilyldiethylamine is to act as an electrophilic silylating agent. The silicon atom is electron-deficient and susceptible to nucleophilic attack. In the presence of a substrate containing a hydroxyl group (R-OH), the lone pair of electrons on the oxygen atom attacks the silicon center. This is followed by the departure of the diethylamine leaving group, which is subsequently protonated by the hydrogen from the original hydroxyl group, yielding a stable dimethylsilyl ether and diethylamine as a byproduct.

Caption: General mechanism of hydroxyl group silylation.

Applications in Organic Synthesis

The principal application of Dimethylsilyldiethylamine is in the protection of alcohols. It is a valuable reagent for converting hydroxyl groups into hydrodimethylsilyl ethers, particularly for substrates like allyl or homoallyl alcohols intended for use in intramolecular hydrosilation reactions.[1][2] In certain cases, it provides superior results compared to more common silylating agents like 1,1,3,3-tetramethyldisilazane.[1][2]

Experimental Protocol: Protection of a Primary Alcohol

This protocol describes a general procedure for the silylation of a primary alcohol using Dimethylsilyldiethylamine.

Materials:

-

Primary alcohol (1.0 eq)

-

Dimethylsilyldiethylamine (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware (round-bottom flask, syringe, magnetic stirrer)

Procedure:

-

Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol and dissolve it in anhydrous DCM under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Dimethylsilyldiethylamine (1.2 eq) to the stirred solution via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary.

Trustworthiness through Self-Validation: The protocol's integrity is maintained by in-process checks. TLC is used to validate the consumption of the starting material, ensuring the reaction has gone to completion before proceeding to workup. The purification steps are standard, robust methods for isolating silyl ethers from reaction byproducts.

Caption: Workflow for alcohol protection via silylation.

Safety, Handling, and Disposal

Dimethylsilyldiethylamine is a hazardous chemical that requires strict safety protocols. It is harmful if swallowed, causes skin and eye irritation, and is highly sensitive to moisture.[2]

Hazard Identification

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Environmental Hazard: Toxic to aquatic life.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber) and inspect them before use.[6][7]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[6]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is required.[6][8]

Handling and Storage

-

Handling: Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture and air.[1][2] Keep away from heat, sparks, and open flames.[8][9] Ground all equipment to prevent static discharge.[8][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.[8][10]

Emergency Procedures

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[8]

-

Ingestion: Rinse mouth and immediately make the victim drink water (two glasses at most). Consult a physician.

-

Spill: Evacuate the area. Absorb the spill with inert, non-combustible material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[11] Use spark-proof tools.[8]

Disposal

This material and its container must be disposed of as hazardous waste.[7][11] Do not dispose of it down the drain or in regular trash.[6] All disposal activities must be handled by a licensed waste disposal company and comply with all federal, state, and local regulations.[6][12][13]

Caption: Decision workflow for proper waste disposal.

Conclusion

Dimethylsilyldiethylamine is a highly effective reagent for the introduction of the dimethylsilyl group, offering distinct advantages in specific synthetic applications. Its utility is intrinsically linked to its high reactivity, which demands rigorous adherence to safety and handling protocols. By understanding its chemical properties, mechanisms, and the rationale behind its handling procedures, researchers can safely and effectively integrate this valuable tool into their synthetic strategies.

References

-

Cas 13686-66-3,DIMETHYLSILYLDIETHYLAMINE | lookchem . [Link]

-

DIMETHYLSILYLDIETHYLAMINE Two Chongqing Chemdad Co ... . [Link]

-

DIMETHYLSILYLDIETHYLAMINE | CAS: 13686-66-3 | Chemical ... . [Link]

-

SAFETY DATA SHEET - Airgas . [Link]

-

Dimethylamine - EPA OSC Response . [Link]

-

DIMETHYLAMINE . [Link]

-

MTG047 . [Link]

-

SAFETY DATA SHEET Dimethylamine SECTION 1: Identification of the substance/mixture and of the company/undertaking - Linde Gas GmbH . [Link]

-

Safety Data Sheet: Diethylamine - Carl ROTH . [Link]

Sources

- 1. DIMETHYLSILYLDIETHYLAMINE CAS#: 13686-66-3 [m.chemicalbook.com]

- 2. Dimethylsilyldiethylamine , 95 , 13686-66-3 - CookeChem [cookechem.com]

- 3. lookchem.com [lookchem.com]

- 4. DIMETHYLSILYLDIETHYLAMINE | CAS: 13686-66-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. DIMETHYLSILYLDIETHYLAMINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. airgas.com [airgas.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. Dimethylamine [epaosc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Physical properties of N,N-Diethylaminodimethylsilane

An In-Depth Technical Guide to the Physical Properties of N,N-Diethylaminodimethylsilane

For professionals in research, and chemical and drug development, a comprehensive understanding of the physical properties of a compound is fundamental to its application and safe handling. This guide provides a detailed overview of the key physical characteristics of N,N-Diethylaminodimethylsilane (CAS No. 13686-66-3), a member of the organoaminosilane chemical family.[1] This document is structured to provide not just data, but also insights into the experimental methodologies for its determination, ensuring a blend of theoretical knowledge and practical application.

Core Molecular and Physical Characteristics

N,N-Diethylaminodimethylsilane is a liquid at room temperature, recognized for its utility as a chemical intermediate.[1] Its molecular structure, consisting of a silicon atom bonded to a diethylamino group and two methyl groups, dictates its physical and chemical behavior.

A summary of its core physical properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₇NSi | [1][2] |

| Molecular Weight | 131.29 g/mol | [2] |

| Appearance | Liquid | [1] |

| Boiling Point | 109-110 °C | |

| Density | 0.758 g/mL at 25 °C | |

| Flash Point | -2.22 °C (closed cup) | |

| CAS Number | 13686-66-3 | [2] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is crucial for the synthesis, purification, and application of chemical compounds. The following sections detail the standard methodologies for measuring key physical parameters of N,N-Diethylaminodimethylsilane.

Boiling Point Determination

The boiling point is a critical parameter for distillation-based purification and for understanding a substance's volatility. The literature value for the boiling point of N,N-Diethylaminodimethylsilane is 109-110 °C.

Methodology: Distillation Method

This method involves heating the liquid to its boiling point and observing the temperature at which the vapor pressure equals the atmospheric pressure.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of N,N-Diethylaminodimethylsilane and a boiling chip into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may be applied.

Caption: Workflow for Boiling Point Determination.

Density Measurement

Density is an essential property for mass-to-volume conversions and for assessing material purity. The density of N,N-Diethylaminodimethylsilane is reported to be 0.758 g/mL at 25 °C.

Methodology: Pycnometer Method

A pycnometer (or specific gravity bottle) is used to accurately determine the density of a liquid by measuring the mass of a known volume.

Step-by-Step Protocol:

-

Pycnometer Preparation: Clean and dry the pycnometer and determine its mass (m₁).

-

Sample Filling: Fill the pycnometer with N,N-Diethylaminodimethylsilane, ensuring no air bubbles are present, and measure the combined mass (m₂).

-

Temperature Control: Place the filled pycnometer in a constant temperature bath until it reaches the desired temperature (e.g., 25 °C).

-

Volume Determination: The volume of the pycnometer (V) is typically known or can be determined using a reference liquid of known density (e.g., water).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V.

Caption: Workflow for Density Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds. While specific spectra for N,N-Diethylaminodimethylsilane are not widely published, its expected spectral characteristics can be inferred from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the two ethyl groups and the two methyl groups attached to the silicon atom. The ethyl groups would likely exhibit a quartet for the -CH₂- protons and a triplet for the -CH₃ protons due to spin-spin coupling. The methyl groups on the silicon would appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl and ethyl carbons. The two methyl carbons attached to the silicon would be equivalent and show a single peak. The ethyl group would show two separate peaks for the -CH₂- and -CH₃ carbons.

-

²⁹Si NMR: Silicon NMR would provide information about the silicon environment and would be expected to show a single resonance for the silicon atom in the molecule.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N,N-Diethylaminodimethylsilane would be expected to show characteristic absorption bands for:

-

C-H stretching: from the methyl and ethyl groups.

-

Si-C stretching: from the bonds between silicon and the methyl groups.

-

C-N stretching: from the diethylamino group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of N,N-Diethylaminodimethylsilane (131.29 g/mol ).[2] The fragmentation pattern would likely involve the loss of methyl or ethyl groups.

Safety and Handling

N,N-Diethylaminodimethylsilane is classified as a flammable liquid and vapor.[1] It is also corrosive and can cause severe skin burns and eye damage.[1]

Key Safety Precautions:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1]

-

Reactivity: The compound reacts with water and moisture in the air to liberate diethylamine.[1] It should be handled under inert atmosphere where possible. It is incompatible with acids, alcohols, and oxidizing agents.[1]

Conclusion

This guide has provided a detailed overview of the key physical properties of N,N-Diethylaminodimethylsilane, along with the standard methodologies for their determination. A thorough understanding of these properties is essential for the safe and effective use of this compound in research and industrial applications.

References

-

Gelest, Inc. (2017, January 6). DIETHYLAMINODIMETHYLSILANE, 95% Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethyl-1,1-dimethylsilanamine. Retrieved from [Link]

Sources

Dimethylsilyldiethylamine safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Dimethylsilyldiethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Risks of Dimethylsilyldiethylamine

Dimethylsilyldiethylamine (DMDEA), also known as N,N-diethyl-1,1-dimethylsilylamine, is a specialized silylating agent valued in synthetic chemistry. Its primary utility lies in the conversion of hydroxyl groups into hydrodimethylsilyl ethers. This transformation is a key step in facilitating subsequent reactions, such as intramolecular hydrosilations, where DMDEA can offer superior results compared to more common reagents[1].

However, the very reactivity that makes DMDEA a powerful synthetic tool also imbues it with a significant hazard profile. Its handling requires a deep understanding of its chemical nature, which is characterized by extreme flammability and a violent reactivity with water and other protic solvents[1]. This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of safety data sheet (SDS) points. It aims to provide a comprehensive framework for the safe use of DMDEA by explaining the causality behind each safety recommendation, ensuring that every protocol is a self-validating system of safety and scientific integrity.

Section 1: Comprehensive Hazard Profile and Risk Analysis

A thorough risk assessment begins with understanding that the hazards associated with DMDEA are twofold: the intrinsic properties of the compound itself and the properties of its degradation products, which are readily formed upon exposure to moisture.

Primary Hazards: Flammability and Reactivity

The most immediate and severe risks associated with pure DMDEA are its flammability and hydrolytic sensitivity.

-

Extreme Flammability: DMDEA has a flash point below -5°C, classifying it as a highly flammable liquid[1].

-

Scientific Insight: A flash point this low means that at nearly any ambient temperature in a laboratory, DMDEA will produce enough vapor to form an ignitable mixture with air. Ignition can occur from obvious sources like open flames or hot plates, but also from less apparent sources such as static electricity discharge from clothing or equipment, or sparks from non-intrinsically safe electronics like standard refrigerators or stir motors. All handling must be conducted under the assumption that an explosive atmosphere is possible.

-

-

Hydrolytic Sensitivity: The silicon-nitrogen bond in DMDEA is highly susceptible to cleavage by water. The compound reacts rapidly and exothermically with moisture, water, and protic solvents[1].

-

Reaction Causality: This reaction (DMDEA + H₂O → (CH₃)₂SiH-OH + HN(CH₂CH₃)₂) generates diethylamine, a corrosive and toxic secondary hazard, and a silanol. The exothermic nature of this reaction can generate heat, further increasing the vapor pressure and fire risk of the flammable components. Even exposure to atmospheric humidity is sufficient to initiate this degradation, compromising reagent purity and creating a hazardous condition within the storage vessel.

-

Secondary Hazard: Diethylamine Formation

The hydrolysis of DMDEA produces diethylamine, a compound with its own significant set of hazards. Any risk assessment for DMDEA is incomplete without considering the dangers of this breakdown product. Diethylamine is classified as:

-

Toxic: It is toxic if swallowed or in contact with skin[2].

-

Corrosive: It causes severe skin burns and serious eye damage[2].

-

Harmful if Inhaled: It can cause respiratory irritation and is harmful upon inhalation[2].

Therefore, the requirement for handling DMDEA in a controlled, inert atmosphere is not only to preserve the reagent's integrity but also to prevent the formation of a highly corrosive and toxic secondary product.

GHS Hazard Summary

While a specific GHS classification for Dimethylsilyldiethylamine is not universally established, a classification can be reliably inferred from its known properties and the data for its hydrolysis products.

| Hazard Class | GHS Category | Hazard Statement | Rationale / Source |

| Flammable Liquids | Category 1 | H224: Extremely flammable liquid and vapor | Based on a flash point of < -5°C[1]. This is more severe than Category 2. |

| Substances which, in contact with water, emit flammable gases | Category 1 | H260: In contact with water releases flammable gases which may ignite spontaneously | The reaction with water is rapid and produces diethylamine (flammable) and potentially other flammable byproducts. The reaction is also exothermic, providing an ignition source. |

| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage | Inferred from the immediate formation of diethylamine, a known corrosive (H314)[2]. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Inferred from the immediate formation of diethylamine, which causes serious eye damage (H318)[2][3]. |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | H301+H311: Toxic if swallowed or in contact with skin; H332: Harmful if inhaled | Inferred from the properties of diethylamine[2]. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inferred from the properties of diethylamine[2]. |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive for safe handling is the prevention of contact, inhalation, and fire. This is achieved through a multi-layered approach combining robust engineering controls with meticulous selection of PPE.

Mandatory Engineering Controls

-

Chemical Fume Hood: All manipulations of DMDEA must be performed inside a certified chemical fume hood with a verified face velocity. This is non-negotiable. The hood contains vapors, protects the user from splashes, and provides containment in the event of a fire or spill.

-

Inert Atmosphere: An inert atmosphere (dry argon or nitrogen) is required for both storage and transfer. This prevents hydrolysis and preserves the reagent. Standard laboratory procedures using Schlenk lines or gloveboxes are mandatory.

-

Safety Equipment: An emergency safety shower and eyewash station must be located in immediate proximity to the handling area[4]. All equipment must be explosion-proof, and tools must be of non-sparking material (e.g., brass, bronze)[2][4].

Personal Protective Equipment (PPE) Protocol

PPE selection must account for extreme flammability and the corrosive nature of the hydrolysis product.

-

Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required. Goggles provide a seal against splashes, while the face shield protects the entire face from energetic reactions or spills[4].

-

Skin and Body Protection: A flame-retardant lab coat must be worn. Full-length pants and closed-toe shoes are mandatory. For larger quantities or non-routine operations, a chemically resistant apron is recommended.

-

Hand Protection: Double-gloving is required. Use a lighter weight nitrile glove as the inner layer and a heavy-duty, chemically resistant outer glove (e.g., butyl rubber).

-

Expert Rationale: The inner glove provides protection in case the outer glove is breached during the de-gloving process. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.

-

-

Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, a self-contained breathing apparatus (SCBA) is mandatory for any emergency response to a significant spill or fire outside of containment[3].

Caption: PPE selection logic for routine vs. emergency scenarios.

Section 3: Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to a strict, validated SOP is the most effective way to mitigate the risks of DMDEA.

Storage Protocol

-

Container: Store in the original manufacturer's container, which is designed for air-sensitive reagents. Ensure the cap is tightly sealed.

-

Atmosphere: The container headspace must be under a positive pressure of dry, inert gas (argon or nitrogen).

-

Location: Store in a dedicated, ventilated, explosion-proof flammable liquids storage cabinet.

-

Segregation: Store away from all sources of ignition, water, moisture, acids, oxidizing agents, and other incompatible materials.

-

Temperature: Keep the container in a cool, dry place[2]. Do not store in a standard, non-explosion-proof refrigerator.

Protocol for Dispensing DMDEA via Syringe

This protocol assumes the use of a Sure/Seal™-type bottle and Schlenk line techniques.

-

Preparation:

-

Verify the chemical fume hood is operational.

-

Don all required PPE as outlined in Section 2.2.

-

Ensure an appropriate quenching solution (e.g., isopropanol) and a non-combustible absorbent material (e.g., vermiculite) are immediately available in the hood.

-

Assemble and flame-dry or oven-dry all glassware (e.g., reaction flask) under vacuum and backfill with inert gas.

-

-

Inert Gas Setup:

-

Secure the DMDEA bottle in the fume hood.

-

Insert a needle connected to an inert gas line (bubbler) through the septum of the bottle cap to create a positive pressure. Ensure the needle does not extend into the liquid.

-

-

Syringe Transfer:

-

Select a clean, dry, gas-tight syringe of the appropriate volume. The syringe must have been dried in an oven and cooled in a desiccator.

-

Flush the syringe with dry inert gas 3-5 times.

-

Puncture the septum with the syringe needle and slowly draw a slightly larger volume of DMDEA than required, ensuring the needle tip is below the liquid level.

-

Scientist's Note: Drawing liquid slowly prevents gas bubble formation. The positive inert gas pressure will assist in filling the syringe.

-

-

Bubble Removal & Volume Adjustment:

-

Invert the syringe and carefully push any gas bubbles back into the bottle.

-

Adjust to the final desired volume by dispensing the excess liquid back into the source bottle.

-

-

Dispensing:

-

Withdraw the syringe from the source bottle.

-

Immediately and smoothly dispense the DMDEA into the inerted reaction flask.

-

-

Syringe Quenching:

-

Immediately rinse the syringe by drawing up a quenching solvent (e.g., isopropanol) and dispensing it into a dedicated waste beaker containing the same solvent. Repeat this process at least three times before removing the syringe from the fume hood for cleaning.

-

Caption: Step-by-step workflow for the safe dispensing of DMDEA.

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency is critical.

Spill Response

The response is dictated by the size and location of the spill.

-

Small Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Contain the spill using a non-combustible, dry absorbent material like vermiculite or sand. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS (e.g., paper towels).

-

Carefully collect the absorbed material using non-sparking tools into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water wash-down.

-

-

Large Spill (or any spill outside a fume hood):

-

EVACUATE the laboratory immediately.

-

Activate the fire alarm to alert building occupants and emergency services.

-

If possible to do so without risk, shut off all ignition sources[4].

-

Close the laboratory door and post a warning sign.

-

Call emergency personnel and inform them of the specific chemical spilled.

-

Do not re-enter the area until cleared by trained emergency responders.

-

Caption: Decision tree for responding to a DMDEA spill.

Fire Response

-

If the fire is small and contained (e.g., a beaker in a hood) and you are trained to do so, use a Class B dry chemical (ABC) or carbon dioxide (CO₂) extinguisher.

-

DO NOT USE WATER. Using water will cause a violent reaction and spread the flammable liquid[2].

-

For any fire that cannot be immediately extinguished, or for a leaking container on fire, activate the fire alarm, evacuate the area, and let professional firefighters handle the situation. Inform them of the water-reactive nature of the chemical.

First Aid for Exposure

Immediate and thorough action is required.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for immediate medical assistance[3].

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15-30 minutes at a safety shower[2]. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with gently flowing water for at least 15-30 minutes at an eyewash station, holding the eyelids open[2][5]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Section 5: Disposal Considerations

All DMDEA-contaminated waste is considered hazardous.

-

Waste Streams: Segregate all DMDEA waste, including quenched reagent, contaminated absorbents, and empty containers.

-

Quenching: Small residual amounts may be slowly and carefully added to a stirred, cooled beaker of a suitable protic solvent like isopropanol within a fume hood by a trained chemist. The process is exothermic and produces flammable vapors.

-

Disposal: All waste must be disposed of through an approved hazardous waste program, in accordance with all local, state, and federal regulations. Never dispose of DMDEA down the drain.

References

-

Airgas. (2019). Safety Data Sheet: Dimethylamine. [Link]

-

PENTA. (2025). Safety Data Sheet: Diethylamine. [Link]

-

Linde Gas GmbH. (2017). Safety Data Sheet: Dimethylamine. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Diethylamine. [Link]

Sources

An In-depth Technical Guide to the Solubility of Dimethylsilyldiethylamine in Organic Solvents

Introduction

Dimethylsilyldiethylamine, also known as N,N-Diethyl-1,1-dimethylsilanamine (CAS No. 13686-66-3), is a versatile organosilicon compound with significant applications in organic synthesis.[1][2] Its utility often hinges on its behavior in various reaction media, making a thorough understanding of its solubility profile essential for researchers, chemists, and process development professionals. This guide provides a detailed examination of the solubility of dimethylsilyldiethylamine in common organic solvents, underpinned by the fundamental principles of chemical interactions and supported by practical experimental protocols.

Dimethylsilyldiethylamine is recognized for its role as a reagent in converting hydroxy groups into hydrodimethylsilyl ethers, a key step in processes like intramolecular hydrosilation.[1][2] The efficiency and outcome of such reactions are intrinsically linked to the solubility of the reagent in the chosen solvent system. This document aims to serve as a comprehensive resource, elucidating the solubility characteristics of dimethylsilyldiethylamine to enable informed solvent selection for optimal reaction performance.

Core Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. The polarity of a molecule is determined by the distribution of electron density across its structure. Dimethylsilyldiethylamine possesses a moderately polar nature due to the presence of the nitrogen atom, yet it also has significant nonpolar character from its ethyl and methyl groups. This amphiphilic nature dictates its solubility across a spectrum of organic solvents.

Key Molecular Characteristics of Dimethylsilyldiethylamine:

-

Molecular Formula: C6H17NSi[3]

-

Molecular Weight: 131.29 g/mol [3]

-

Structure: The molecule features a central silicon atom bonded to two methyl groups, a hydrogen atom, and a diethylamino group.

-

Polarity: The N-Si bond and the lone pair of electrons on the nitrogen atom introduce polarity. However, the six carbon atoms in the ethyl and methyl groups contribute to its nonpolar characteristics.

A critical consideration for dimethylsilyldiethylamine is its sensitivity to moisture and protic solvents. It reacts rapidly with water and other protic substances, leading to hydrolysis.[1][2] This reactivity underscores the importance of using aprotic solvents in reactions involving this compound.

Solubility Profile of Dimethylsilyldiethylamine

Based on its chemical properties, dimethylsilyldiethylamine is generally soluble in common aprotic organic solvents.[1][2] The following table summarizes its expected solubility in a range of solvent classes.

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |

| Aprotic Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Dimethylformamide (DMF) | Miscible | The polarity of these solvents can interact favorably with the polar N-Si bond of dimethylsilyldiethylamine, while their aprotic nature prevents chemical reaction. |

| Aprotic Nonpolar | Toluene, Hexane, Diethyl Ether | Miscible | The nonpolar alkyl groups of dimethylsilyldiethylamine have strong van der Waals interactions with these nonpolar solvents. |

| Protic Polar | Water, Ethanol, Methanol | Reactive/Immiscible | Dimethylsilyldiethylamine reacts with the hydroxyl groups of protic solvents, leading to decomposition.[1][2] It is generally immiscible with water. |

| Protic Nonpolar | Not a common solvent class | - | - |

Experimental Determination of Miscibility: A Step-by-Step Protocol

For novel solvent systems or to confirm miscibility, a simple, direct observational method can be employed. This protocol is designed to provide a clear, qualitative assessment of the miscibility of dimethylsilyldiethylamine in a test solvent.

Objective: To visually determine if dimethylsilyldiethylamine is miscible, partially miscible, or immiscible in a selected organic solvent at ambient temperature.

Materials:

-

Dimethylsilyldiethylamine

-

Test solvent (e.g., Toluene, THF, Acetonitrile)

-

Dry test tubes with stoppers

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the dimethylsilyldiethylamine.[1][2]

-

Solvent Addition: Add 2 mL of the test solvent to a dry test tube.

-

Analyte Addition: Carefully add 2 mL of dimethylsilyldiethylamine to the same test tube.

-

Mixing: Securely stopper the test tube and shake it vigorously for approximately 10-15 seconds. A vortex mixer can be used for more thorough mixing.

-

Observation: Allow the mixture to stand undisturbed for at least 5 minutes. Observe the contents of the test tube against a well-lit background.

Self-Validation and Trustworthiness:

This protocol's reliability stems from its direct visual assessment. The formation of a single, clear phase is an unambiguous indicator of miscibility at the tested ratio.[4] Repeating the observation after an extended period (e.g., 30 minutes) can confirm the stability of the homogeneous solution.

Diagram of Experimental Workflow

Caption: Workflow for determining liquid-liquid miscibility.

Applications and Implications in Drug Development and Research

The solubility of dimethylsilyldiethylamine is a critical parameter in its application as a silylating agent. In drug synthesis, the protection of hydroxyl groups is a common strategy, and the choice of solvent can significantly impact reaction kinetics, yield, and purity. A solvent in which both the substrate and dimethylsilyldiethylamine are highly soluble will facilitate a homogeneous reaction environment, leading to more efficient and controlled transformations.

Furthermore, in process chemistry, understanding the solubility profile is crucial for downstream processing, including product isolation and purification. The ability to select an appropriate solvent system can simplify workup procedures and minimize solvent waste, contributing to greener and more cost-effective chemical processes.

Safety and Handling

Dimethylsilyldiethylamine is a flammable liquid and is sensitive to moisture.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.

Conclusion

Dimethylsilyldiethylamine exhibits excellent solubility in a wide range of common aprotic organic solvents, a property that is fundamental to its utility in organic synthesis. Its miscibility in both polar and nonpolar aprotic media provides chemists with considerable flexibility in solvent selection. However, its reactivity with protic solvents necessitates careful handling and the use of dry reaction conditions. The experimental protocol outlined in this guide offers a straightforward method for verifying its miscibility, ensuring predictable and successful outcomes in its application.

References

-

PubChem. (n.d.). N,N-Diethyl-1,1-dimethylsilanamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Miscibility. Retrieved from [Link]

-

Two Chongqing Chemdad Co., Ltd. (n.d.). DIMETHYLSILYLDIETHYLAMINE. Retrieved from [Link]

-

Scribd. (n.d.). Liquid Miscibility Lab Guide. Retrieved from [Link]

-

Academic Journals. (2014). Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course. Retrieved from [Link]

-

CUNY Bronx Community College. (n.d.). Experiment 9 - Liquids, Liquid Mixtures and Solutions. Retrieved from [Link]

Sources

Reactivity of Dimethylsilyldiethylamine with protic solvents

An In-depth Technical Guide to the Reactivity of Dimethylsilyldiethylamine with Protic Solvents

Authored by a Senior Application Scientist

Foreword: The Strategic Utility of a Reactive Silylating Agent

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the precise modification of functional groups is paramount. Silylating agents are indispensable tools in this context, serving as transient protecting groups, derivatization agents for analysis, and couplers for surface modification. Among these, aminodisilanes, such as Dimethylsilyldiethylamine (DMSEDA), represent a class of reagents prized for their high reactivity and specific applications. Unlike chlorosilanes, their reactions liberate a basic amine, creating a unique, self-catalyzing microenvironment and avoiding the release of corrosive HCl.

This guide provides an in-depth exploration of the reactivity of DMSEDA with common protic solvents. It is designed for researchers, scientists, and drug development professionals who seek not only to use this reagent but to fundamentally understand its behavior. We will dissect the mechanisms of hydrolysis, alcoholysis, and aminolysis, explain the causality behind experimental choices, and provide actionable protocols for monitoring these transformations. Our focus is on building a robust, field-proven understanding that bridges theoretical chemistry with practical laboratory application.

Core Characteristics of Dimethylsilyldiethylamine (DMSEDA)

DMSEDA, also known as N,N-Diethyl-1,1-dimethylsilanamine, is a versatile organosilicon compound. Its utility is rooted in the inherent properties of its Si-N bond. This bond is polarized, with the silicon atom being electrophilic and the nitrogen atom being basic. This polarization makes the silicon center highly susceptible to nucleophilic attack by protic species. The key advantage of DMSEDA is its high reactivity under mild, often neutral conditions. The reaction byproduct is the volatile and basic diethylamine, which can be easily removed or, in some cases, acts as a catalyst for subsequent reactions.[1][2]

| Property | Value | Source |

| CAS Number | 13686-66-3 | [3][4] |

| Molecular Formula | C₆H₁₇NSi | [3][4] |

| Molecular Weight | 131.29 g/mol | [3][4] |

| Boiling Point | 109-112 °C | [3][4] |

| Density | ~0.75-0.8 g/cm³ | [3][4] |

| Refractive Index | ~1.408 | [3][4] |

| Hydrolytic Sensitivity | High; reacts rapidly with moisture, water, and protic solvents. | [3][4] |

Reaction Mechanisms with Protic Solvents

The fundamental reaction of DMSEDA with a protic solvent (H-X) involves the cleavage of the Si-N bond and the formation of a new Si-X bond, with the concurrent liberation of diethylamine. This process is a nucleophilic substitution at the silicon center.

The general mechanism can be visualized as a two-step process:

-

Nucleophilic Attack: The protic solvent's nucleophilic atom (e.g., the oxygen in water or alcohol) attacks the electrophilic silicon atom.

-

Proton Transfer & Leaving Group Departure: The proton from the solvent is transferred to the nitrogen atom of the diethylamino group, which then departs as the stable, neutral diethylamine molecule. The reaction is driven forward by the formation of the thermodynamically stable Si-O bond and the volatility of the diethylamine byproduct.

Caption: General mechanism of DMSEDA with a protic solvent (H-X).

Hydrolysis: Reaction with Water

The reaction of DMSEDA with water, or hydrolysis, is extremely rapid and is often difficult to control if water is present as an impurity.[3][4] This reaction is of critical importance in applications involving surface modification in aqueous media or when using solvents that are not rigorously anhydrous.

Mechanism: The initial hydrolysis product is dimethylsilanol (Me₂Si(H)OH). However, silanols are often unstable and readily undergo self-condensation to form siloxanes (Si-O-Si linkages), releasing a molecule of water.[5][6] This subsequent condensation reaction means that even a catalytic amount of water can lead to the formation of polymeric siloxane structures. The liberated diethylamine can act as a base catalyst for both the hydrolysis and condensation steps.[7][8]

Caption: Hydrolysis of DMSEDA to dimethylsilanol and subsequent condensation.

Alcoholysis: Reaction with Alcohols

Alcoholysis is a key reaction for DMSEDA, widely used to silylate hydroxyl groups, for example, in the protection of alcohols during multi-step synthesis.[3] The reaction yields an alkoxysilane (a silyl ether).

Mechanism and Kinetics: The mechanism is analogous to hydrolysis, with the alcohol's oxygen atom acting as the nucleophile. The reactivity generally follows the order of steric hindrance of the alcohol: primary > secondary > tertiary. The reaction with simple primary alcohols like methanol and ethanol is typically rapid. The liberated diethylamine can catalyze the reaction by deprotonating the alcohol, increasing its nucleophilicity.[1] This is a significant advantage over chlorosilane-based silylation, which requires the addition of a separate amine base to scavenge the HCl produced.

Aminolysis: Reaction with Primary and Secondary Amines

DMSEDA can also react with other amines, provided they are less sterically hindered and/or more nucleophilic than the diethylamino group. This "transamination" or amine exchange reaction is less common than hydrolysis or alcoholysis but can be a viable route for synthesizing other aminosilanes. The reaction is an equilibrium process, and its direction can be influenced by factors such as the relative volatility of the amines (removing the more volatile amine can drive the reaction forward).[9]

Experimental Methodologies & Protocols

The study of DMSEDA reactivity requires careful experimental design due to its moisture sensitivity. All glassware should be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are mandatory for studying reactions other than hydrolysis.

Analytical Techniques for Reaction Monitoring

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is exceptionally useful for monitoring reaction kinetics. The disappearance of the DMSEDA Si-H proton signal and the appearance of the product's Si-H signal can be integrated against an internal standard to quantify conversion over time.[1][10] ²⁹Si NMR can provide detailed information about the various silicon species in solution (silanol, siloxane oligomers, etc.).[11][12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is effective for observing changes in functional groups. The disappearance of the Si-N stretch and the appearance of Si-O-C (for alcoholysis) or Si-O-Si (for hydrolysis/condensation) bands can be monitored.[5][12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile products and byproducts, confirming the formation of the silylated product and diethylamine. It can also be used for quantitative analysis with proper calibration.

Protocol: Kinetic Analysis of DMSEDA Alcoholysis via ¹H NMR

This protocol provides a framework for determining the reaction rate of DMSEDA with a primary alcohol (e.g., 1-butanol) in an aprotic solvent.

Objective: To measure the rate of conversion of DMSEDA to butoxydimethylsilane.

Materials:

-

Dimethylsilyldiethylamine (DMSEDA)

-

1-Butanol (anhydrous)

-

Anhydrous deuterated chloroform (CDCl₃) with an internal standard (e.g., 1,3,5-trimethoxybenzene)

-

Inert atmosphere glovebox or Schlenk line

-

NMR tubes with J. Young valves or screw caps with septa

-

Gas-tight syringes

Procedure:

-

Preparation (Inert Atmosphere): Inside a glovebox or on a Schlenk line, prepare a stock solution of DMSEDA in anhydrous CDCl₃ with the internal standard. Prepare a separate stock solution of 1-butanol in the same solvent. Ensure all concentrations are precisely known.

-

Reaction Initiation: In a clean, dry NMR tube, add a specific volume of the DMSEDA stock solution.

-

Time Zero (t=0) Spectrum: Acquire a ¹H NMR spectrum of the DMSEDA solution before adding the alcohol. This is your t=0 reference, confirming the purity of the starting material and the initial integral of the Si-H proton.

-

Initiation and Monitoring: Using a gas-tight syringe, rapidly inject the 1-butanol stock solution into the NMR tube. Cap the tube, shake vigorously for 5 seconds, and immediately place it in the NMR spectrometer.

-

Time-Course Data Acquisition: Begin acquiring ¹H NMR spectra at fixed time intervals (e.g., every 2 minutes for a fast reaction, or every 15 minutes for a slower one). The acquisition time for each spectrum should be short relative to the reaction's half-life.

-

Data Analysis:

-

For each spectrum, integrate the Si-H peak of the DMSEDA reactant and the Si-H peak of the butoxydimethylsilane product.

-

Normalize these integrals to the integral of the stable internal standard.

-

Calculate the concentration of the reactant and product at each time point.

-

Plot concentration versus time to determine the reaction order and rate constant.

-

Self-Validation & Causality:

-

Why an internal standard? It provides a stable reference point for quantification, correcting for any variations in spectrometer performance or sample volume between acquisitions.

-

Why a t=0 spectrum? It establishes a baseline for the reactant's integral, ensuring that the initial concentration is accurately represented in the kinetic model.

-

Why an inert atmosphere? It prevents competitive and rapid hydrolysis of DMSEDA by atmospheric moisture, which would confound the alcoholysis kinetics.[3]

Caption: Experimental workflow for kinetic analysis of DMSEDA reactions.

Safety and Handling

DMSEDA is a flammable liquid and is highly reactive with water.[4] Proper personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, is mandatory. All handling should be performed in a well-ventilated fume hood and under an inert atmosphere to prevent exposure to moisture.[13] Containers should be kept tightly sealed. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinguishment.

Conclusion

Dimethylsilyldiethylamine is a powerful silylating agent whose reactivity is governed by the facile nucleophilic substitution at its electrophilic silicon center. Its reactions with protic solvents like water and alcohols are rapid, liberating diethylamine and forming stable Si-O bonds. This reactivity profile makes it an excellent choice for protecting hydroxyl groups under mild conditions but also necessitates rigorous exclusion of moisture to prevent unwanted hydrolysis and condensation. A thorough understanding of these reaction mechanisms, coupled with robust analytical monitoring techniques, enables researchers to harness the full potential of DMSEDA in complex synthetic and materials science applications.

References

-

How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. National Institutes of Health (NIH). Available at: [Link]

-

How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir. Available at: [Link]

-

Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. ResearchGate. Available at: [Link]

-

Mechanistic Study of Silane Alcoholysis Reactions with Self-Assembled Monolayer-Functionalized Gold Nanoparticle Catalysts. MDPI. Available at: [Link]

-

Mechanistic Insights into the Coupling of Hydrosilanes and Alcohol-Amines for Hydrogen Production. ACS Omega. Available at: [Link]

-

Hydrolysis and condensation of silanes in aqueous solutions. Semantic Scholar. Available at: [Link]

-

Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.. Available at: [Link]

-

Solvolysis–hydrolysis of N-bearing alkoxysilanes: Reactions studied with 29 Si NMR. ResearchGate. Available at: [Link]

-

Diethylamine. Wikipedia. Available at: [Link]

-

Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. Scholars' Mine. Available at: [Link]

-

Dimethylamine (DMA). AKKİM. Available at: [Link]

-

AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science. Available at: [Link]

-

DIMETHYLSILYLDIETHYLAMINE. Chemdad Co., Ltd. Available at: [Link]

-

Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination? Analytical Chemistry. Available at: [Link]

-

Complete the chemical reaction that occurs when dimethylamine class 12 chemistry CBSE. Vedantu. Available at: [Link]

-

Complete the chemical reaction that occurs when dimethylamine (CH_3)_2NH reacts with water. Brainly.com. Available at: [Link]

-

Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. National Institutes of Health (NIH). Available at: [Link]

-

Study on analysis method for reaction of silane coupling agent on inorganic materials. ResearchGate. Available at: [Link]

-

Diethylamine - Safety Data Sheet. Carl Roth. Available at: [Link]

-

Diethylamine - SAFETY DATA SHEET. Penta. Available at: [Link]

-

write the chemical reaction that occurs when dimethylamine (CH3)2NH reacts with water. Homework.Study.com. Available at: [Link]

-

Dimethylamine Addition to Formaldehyde Catalyzed by a Single Water Molecule: A Facile Route for Atmospheric Carbinolamine Formation and Potential Promoter of Aerosol Growth. PubMed. Available at: [Link]

-

Dimethylamine. Wikipedia. Available at: [Link]

-

Analysis of thermodynamics, kinetics, and reaction pathways in the amination of secondary alcohols over Ru/SiO2. University of Wisconsin-Madison. Available at: [Link]

-

Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. National Institutes of Health (NIH). Available at: [Link]

-

Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. National Institutes of Health (NIH). Available at: [Link]

-

(a) With the aid of chemical equations, show how dimethylamine reacts with... Filo. Available at: [Link]

-

Dimethylamine synthesis catalyst. European Patent Office. Available at: [Link]

-

Combustion of ethylamine, dimethylamine and diethylamine: Theoretical and kinetic modeling study. ResearchGate. Available at: [Link]

-

Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. National Institutes of Health (NIH). Available at: [Link]

-

Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry (RSC Publishing). Available at: [Link]

-

A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. Bentham Science. Available at: [Link]

-

The reactivity of dichloromethane toward amines. SciSpace. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. DIMETHYLSILYLDIETHYLAMINE CAS#: 13686-66-3 [m.chemicalbook.com]

- 4. DIMETHYLSILYLDIETHYLAMINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. gelest.com [gelest.com]

- 7. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to the Core Applications of Dimethylsilyldiethylamine in Organic Chemistry

Abstract

Dimethylsilyldiethylamine (DMSEA) has established itself as a versatile and highly effective reagent in modern organic chemistry. Primarily recognized for its role as a potent silylating agent, its applications extend from the strategic protection of functional groups in complex syntheses to the critical derivatization of analytes for analytical procedures. This guide provides an in-depth exploration of the core functionalities of DMSEA, elucidating the chemical principles that govern its reactivity. We will delve into its mechanistic pathways, present field-proven experimental protocols, and offer comparative insights into its performance against other common silylating agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of DMSEA to enhance the efficiency, yield, and precision of their work.

The Fundamental Role of Dimethylsilyldiethylamine (DMSEA) as a Silylating Agent

Silylation is a cornerstone chemical transformation involving the introduction of a silyl group, most commonly to protect a reactive functional group containing an active hydrogen, such as an alcohol, amine, or carboxylic acid.[1][2][3] Dimethylsilyldiethylamine, an aminosilane, is a powerful reagent for this purpose. Its efficacy is rooted in its molecular structure: the highly reactive Si-N bond is readily cleaved by nucleophilic attack from a heteroatom, while the diethylamine byproduct is a volatile liquid that can be easily removed, driving the reaction equilibrium towards the silylated product.[4]

Unlike silyl halides (e.g., chlorodimethylsilane), which generate corrosive HCl and necessitate the addition of a stoichiometric amount of a tertiary amine base, DMSEA reactions are often base-free. The diethylamine leaving group is itself basic enough to act as a proton scavenger for the protonated intermediate, simplifying reaction workups and avoiding the introduction of additional reagents.

The Silylation Mechanism: A Step-by-Step View

The reaction proceeds via a nucleophilic substitution at the silicon center. The process can be broken down into two primary steps:

-

Nucleophilic Attack: The heteroatom (e.g., the oxygen of a hydroxyl group) attacks the electrophilic silicon atom of DMSEA.

-